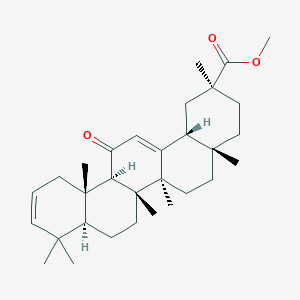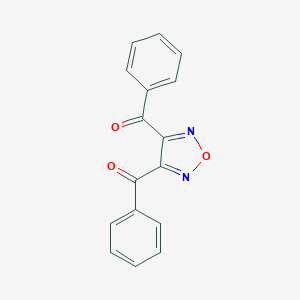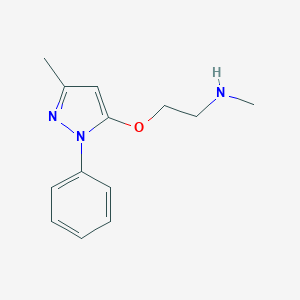
Pyrazole, 3-methyl-5-(2-(methylamino)ethoxy)-1-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrazole, 3-methyl-5-(2-(methylamino)ethoxy)-1-phenyl- is a chemical compound that has been the subject of extensive scientific research in recent years. This compound belongs to the class of pyrazoles, which are known for their diverse biological activities. Pyrazole, 3-methyl-5-(2-(methylamino)ethoxy)-1-phenyl- has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for use in various scientific applications.
Mécanisme D'action
The exact mechanism of action of pyrazole, 3-methyl-5-(2-(methylamino)ethoxy)-1-phenyl- is not fully understood. However, studies have suggested that the compound may act by inhibiting the production of inflammatory mediators, such as prostaglandins and cytokines. Additionally, pyrazole, 3-methyl-5-(2-(methylamino)ethoxy)-1-phenyl- may also act by modulating the activity of ion channels and neurotransmitter receptors.
Effets Biochimiques Et Physiologiques
Pyrazole, 3-methyl-5-(2-(methylamino)ethoxy)-1-phenyl- has been found to exhibit a range of biochemical and physiological effects. Studies have shown that the compound possesses anti-inflammatory, analgesic, and antipyretic properties, making it a potential candidate for the treatment of various diseases. Additionally, pyrazole, 3-methyl-5-(2-(methylamino)ethoxy)-1-phenyl- has been found to exhibit antioxidant and anti-tumor properties, further expanding its potential applications.
Avantages Et Limitations Des Expériences En Laboratoire
Pyrazole, 3-methyl-5-(2-(methylamino)ethoxy)-1-phenyl- offers several advantages for use in laboratory experiments. The compound is relatively easy to synthesize and is readily available from commercial sources. Additionally, pyrazole, 3-methyl-5-(2-(methylamino)ethoxy)-1-phenyl- exhibits a range of biochemical and physiological effects, making it a versatile tool for investigating various biological processes. However, the compound also has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
Orientations Futures
There are several potential future directions for research involving pyrazole, 3-methyl-5-(2-(methylamino)ethoxy)-1-phenyl-. One area of interest is the compound's potential as a therapeutic agent for the treatment of various diseases, including inflammation, pain, and cancer. Additionally, further studies are needed to fully understand the compound's mechanism of action and its potential interactions with other drugs. Finally, the development of new synthesis methods and modifications to the compound's structure may lead to the discovery of new and more effective therapeutic agents.
Méthodes De Synthèse
Pyrazole, 3-methyl-5-(2-(methylamino)ethoxy)-1-phenyl- can be synthesized using a variety of methods. One of the most common methods involves the reaction of 1-phenyl-3-methyl-5-pyrazolone with methylamine in the presence of ethanol. The resulting product is then treated with ethylene oxide to yield the final compound. Other methods involve the use of different reagents and solvents, depending on the desired outcome.
Applications De Recherche Scientifique
Pyrazole, 3-methyl-5-(2-(methylamino)ethoxy)-1-phenyl- has been studied extensively for its potential use in various scientific applications. One area of research involves the compound's potential as a therapeutic agent. Studies have shown that pyrazole, 3-methyl-5-(2-(methylamino)ethoxy)-1-phenyl- exhibits anti-inflammatory, analgesic, and antipyretic properties, making it a promising candidate for the treatment of various diseases.
Propriétés
Numéro CAS |
15083-49-5 |
|---|---|
Nom du produit |
Pyrazole, 3-methyl-5-(2-(methylamino)ethoxy)-1-phenyl- |
Formule moléculaire |
C13H17N3O |
Poids moléculaire |
231.29 g/mol |
Nom IUPAC |
N-methyl-2-(5-methyl-2-phenylpyrazol-3-yl)oxyethanamine |
InChI |
InChI=1S/C13H17N3O/c1-11-10-13(17-9-8-14-2)16(15-11)12-6-4-3-5-7-12/h3-7,10,14H,8-9H2,1-2H3 |
Clé InChI |
DWPMXLDTYDNXTE-UHFFFAOYSA-N |
SMILES |
CC1=NN(C(=C1)OCCNC)C2=CC=CC=C2 |
SMILES canonique |
CC1=NN(C(=C1)OCCNC)C2=CC=CC=C2 |
Autres numéros CAS |
15083-49-5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



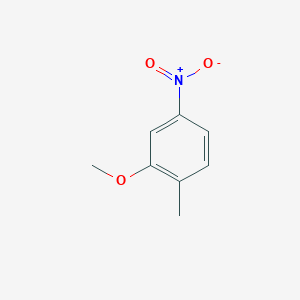
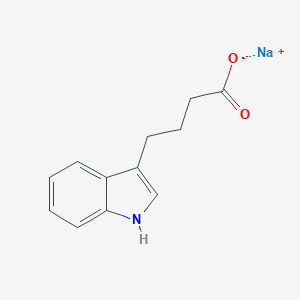
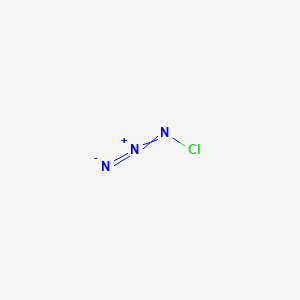

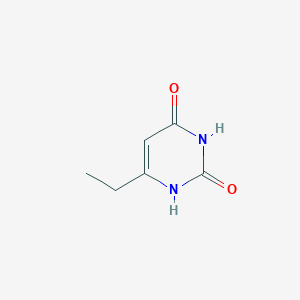
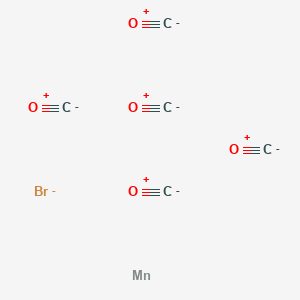
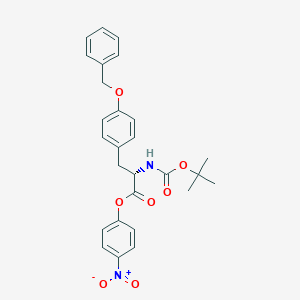


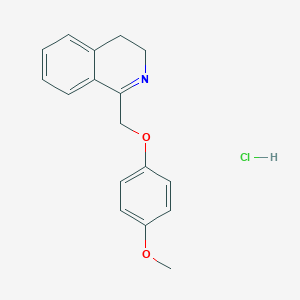
![Methyl 3-hydroxybenzo[b]thiophene-2-carboxylate](/img/structure/B83187.png)

